molecular formula C27H28N2O4S B2572006 Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-30-3

Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2572006
CAS RN: 887900-30-3
M. Wt: 476.59
InChI Key: NIYCGKTYRGUBAK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoylbenzamido group and a tetramethyltetrahydrothieno group attached to the pyridine ring. The presence of these groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridine ring, the planarity of the benzoylbenzamido group, and the steric bulk of the tetramethyltetrahydrothieno group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of its substituent groups. The pyridine ring might undergo electrophilic substitution reactions, while the benzoylbenzamido and tetramethyltetrahydrothieno groups might participate in various addition and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It might exhibit the typical properties of aromatic compounds, such as stability and planarity. The presence of the benzoylbenzamido and tetramethyltetrahydrothieno groups might also influence its solubility, melting point, boiling point, and other physical properties.

Scientific Research Applications

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It might be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

methyl 2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-26(2)15-19-20(25(32)33-5)24(34-22(19)27(3,4)29-26)28-23(31)18-13-11-17(12-14-18)21(30)16-9-7-6-8-10-16/h6-14,29H,15H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCGKTYRGUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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